molecular formula C9H9N B8793440 4-(Prop-1-yn-1-yl)aniline CAS No. 223562-47-8

4-(Prop-1-yn-1-yl)aniline

Cat. No.: B8793440
CAS No.: 223562-47-8
M. Wt: 131.17 g/mol
InChI Key: XEYHJKINFQTLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Prop-1-yn-1-yl)aniline (CAS 223562-47-8) is an organic compound with the molecular formula C9H9N and a molecular weight of 131.17 g/mol . This aniline derivative, characterized by a propyne group attached to the aromatic ring, serves as a versatile building block and intermediate in synthetic organic chemistry, particularly in the construction of more complex nitrogen-containing heterocycles . Its value in research is demonstrated in metal-catalyzed tandem reactions, where it functions as a starting material for the synthesis of diversely substituted tetrahydropyrrolo[1,2-a]quinoline scaffolds . These scaffolds are found in a variety of biologically active compounds and have shown promising activity in phenotypic screenings, including cytotoxicity against human pancreatic cancer cells in vitro . The compound provides researchers with a key synthon for exploring new chemical spaces in medicinal chemistry and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

223562-47-8

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

4-prop-1-ynylaniline

InChI

InChI=1S/C9H9N/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,10H2,1H3

InChI Key

XEYHJKINFQTLRC-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies for 4 Prop 1 Yn 1 Yl Aniline and Analogues

Strategic Approaches for Carbon-Carbon Triple Bond Formation in Aryl Systems

The introduction of a prop-1-yn-1-yl group onto an aniline (B41778) ring is a key transformation in the synthesis of 4-(prop-1-yn-1-yl)aniline. This is most commonly achieved through cross-coupling reactions that form a new carbon-carbon bond between an aromatic ring and an alkyne.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.org For the synthesis of this compound, this would involve the coupling of a 4-haloaniline derivative (e.g., 4-iodoaniline (B139537) or 4-bromoaniline) with propyne (B1212725).

The general reaction scheme is as follows:

Where X = I, Br, Cl or OTf

The reactivity of the aryl halide is a critical factor, with the order of reactivity being I > Br > Cl. wikipedia.org This difference in reactivity can be exploited for selective couplings. wikipedia.org The reaction is compatible with a wide range of functional groups on both the alkyne and the aryl halide. libretexts.org

Recent advancements have led to the development of copper-free Sonogashira reactions to avoid the formation of alkyne homocoupling byproducts. nih.govnih.gov These systems often utilize more specialized palladium catalysts and ligands. libretexts.orgnih.gov For instance, an air-stable, monoligated palladium precatalyst has been shown to facilitate room-temperature, copper-free Sonogashira couplings of challenging aryl bromides. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Arylalkynes

Aryl Halide Alkyne Catalyst System Product Yield (%) Reference
4-Iodoaniline Propyne Pd(PPh₃)₄, CuI, Et₃N This compound High libretexts.org
4-Bromoaniline Propyne [DTBNpP]Pd(crotyl)Cl, TMP This compound up to 97 nih.gov
4-Iodoisoxazole Phenylacetylene (B144264) Pd(PPh₃)₂Cl₂, CuI, Et₃N 4-((phenylethynyl)isoxazole up to 98 rsc.org

Alternative Transition Metal-Mediated Alkyne Functionalization

While palladium catalysis is dominant, other transition metals can also mediate the formation of aryl-alkyne bonds. rsc.org These alternative methods can offer different reactivity profiles and substrate scopes. For instance, gold-catalyzed reactions have been developed for the synthesis of 2-aryl-substituted quinolines from anilines and aryl alkynes. nih.gov Copper-catalyzed reactions have also been explored for the synthesis of various nitrogen-containing heterocycles from alkynylanilines. organic-chemistry.org

Furthermore, transition-metal-free methods for the arylation of terminal alkynes have been developed as a more sustainable alternative. chemistryviews.org One such method involves the reaction of a terminal alkyne with n-BuLi, followed by an alkynyl triphenylborate intermediate that is then transformed into the desired aryl alkyne. chemistryviews.org

Functionalization of the Aromatic Amine Moiety

The synthesis of this compound can also be approached by first constructing the propynyl-benzene core and then introducing the amine functionality.

Direct Amination Approaches to Aryl Systems

Direct amination involves the introduction of an amino group onto an aromatic ring. This can be a challenging transformation, but several methods have been developed. rsc.org Metal-catalyzed amination reactions, particularly using palladium or copper catalysts, have become a standard method for the formation of C-N bonds. rsc.org For example, the direct amination of aryl halides with ammonia (B1221849) can be achieved using metal-based complexes. rsc.org Another approach involves the direct amination of alkyl and aryl pinacol (B44631) boronates with lithiated methoxyamine. nih.gov

A metal-free direct intermolecular C-H amination of acetylenes has also been reported, providing a route to ynamides. nih.gov

Reductive Functionalization of Nitroarenes or Related Precursors

A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. rsc.org Therefore, 4-(prop-1-yn-1-yl)nitrobenzene can serve as a key precursor to this compound. The nitro group can be introduced onto the aromatic ring through electrophilic nitration and then reduced to an amine using various reducing agents, such as tin chloride, iron, or catalytic hydrogenation.

Recent advances have focused on the reductive cross-coupling of nitroarenes with other molecules to form C-N bonds directly. rsc.org For example, palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes has been used to synthesize indole-3-carboxamides. bohrium.com

Reductive amination is another powerful technique where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent to form a more substituted amine. masterorganicchemistry.comchemrxiv.orgresearchgate.net While this is more commonly used for alkylamines, it can be adapted for certain aromatic systems. rsc.org

Convergent and Divergent Synthesis Strategies

The synthesis of this compound and its analogues can be designed using either convergent or divergent strategies.

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the later stages of the synthesis. For the synthesis of a complex analogue of this compound, one could synthesize a functionalized aniline and a functionalized propyne derivative independently and then couple them using a Sonogashira reaction. This approach is often more efficient for complex molecules. Gold-catalyzed cascade reactions have been used in convergent syntheses of 2-aryl-substituted quinolines. nih.gov

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. nih.govacs.orgorganic-chemistry.org For example, this compound itself can be a starting point for a divergent synthesis. The amino group can be acylated, alkylated, or used as a directing group for further functionalization of the aromatic ring. The alkyne moiety can also undergo various transformations, such as cycloadditions or further couplings. This approach is efficient for creating a library of related compounds for structure-activity relationship studies. Divergent syntheses of functionalized quinolines from aniline have been reported. nih.govacs.orgorganic-chemistry.org

Table 2: List of Chemical Compounds

Compound Name
This compound
4-Iodoaniline
4-Bromoaniline
Propyne
Phenylacetylene
4-Iodoisoxazole
4-((Phenylethynyl)isoxazole
2-Iodo-N-methylaniline
But-3-yn-1-ol
4-(2-(Methylamino)phenyl)but-3-yn-1-ol
n-Butyllithium
4-(Prop-1-yn-1-yl)nitrobenzene
Tin chloride
Iron
Ammonia
Methoxyamine
2-Aryl-substituted quinolines
Indole-3-carboxamides
Ynamides
[DTBNpP]Pd(crotyl)Cl
TMP (2,2,6,6-Tetramethylpiperidine)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
CuI (Copper(I) iodide)
Et₃N (Triethylamine)

Coupling of Pre-functionalized Aryl and Propynyl (B12738560) Units

The most prevalent method for synthesizing aryl alkynes, including this compound, is through the cross-coupling of a pre-functionalized aryl group with a pre-functionalized propynyl group. The Sonogashira cross-coupling reaction is a cornerstone of this approach, involving the use of palladium and copper co-catalysts to link terminal acetylenes with aryl halides or triflates. mdpi.com This methodology is widely employed for creating carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. mdpi.com

In a typical Sonogashira reaction, an aryl halide (such as 4-iodoaniline) is reacted with a terminal alkyne (like propyne) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The versatility of this reaction allows for the synthesis of a wide array of unsymmetrical diarylethynes and other substituted alkynes that are common in pharmaceuticals and material science. mdpi.com Modifications to this method, such as using Grignard reagents as an alternative to aryl halides, have also been explored. mdpi.com

Another approach involves the coupling of aryl iodides with other organometallic reagents. While traditional methods often rely on pre-functionalized arenes like aryl halides, recent advancements have focused on C-H functionalization to improve atom and step economy. researchgate.net

Table 1: Examples of Coupling Reactions for Aryl Alkyne Synthesis

Aryl PrecursorPropynyl PrecursorCatalyst SystemProduct TypeReference
Aryl HalideTerminal AlkynePd/CuUnsymmetrical Diarylalkyne mdpi.com
2-Iodoaniline (B362364)Ketone/Aldehyde-N-(2-alkynylphenyl) imine preprints.org
Aryl HalideMetal Thiolate-Aryl Sulfide researchgate.net

Sequential Functionalization of a Common Chemical Scaffold

An alternative to direct coupling is the sequential functionalization of a common chemical scaffold. This strategy involves starting with a molecule that contains either the aniline or the propynyl group and then introducing the other moiety through a series of reactions. For instance, N-propargylation of an aniline derivative can be a key step. preprints.org This can be followed by further transformations to achieve the desired final product.

One example of this is the synthesis of nitrogen-containing heterocyclic scaffolds from aminoalkynes and carbonyls. preprints.orgnih.gov In some cases, a starting material like 2-iodoaniline can be condensed with a ketone or aldehyde, followed by a Sonogashira coupling with an alkyne to introduce the triple bond. preprints.org This intermediate can then undergo further cyclization or functionalization.

The synthesis of quinolines, for example, can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines, which are themselves prepared by reacting anilines with propargylic bromides or mesylates. acs.org This demonstrates how a simple aniline scaffold can be elaborated in a stepwise manner to produce more complex, functionalized molecules. This sequential approach offers flexibility in introducing various substituents and building molecular complexity.

Green Chemistry Principles in Synthetic Route Design

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for compounds like propargylamines and their analogues. This involves a focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of solvent-free reaction conditions, metal-free catalysis, electrosynthesis, and water-mediated reactions.

Solvent-Free Reaction Conditions for Propargylamines and Analogues

Solvent-free synthesis offers a significant green advantage by eliminating the environmental and health hazards associated with organic solvents. nih.gov For the synthesis of propargylamines, the three-component A³ coupling (aldehyde, amine, and alkyne) and the related KA² coupling (ketone, amine, and alkyne) are well-suited to solvent-free conditions. nih.govrsc.org

These reactions are often catalyzed by metals, and various metal-catalyzed, solvent-free methods have been developed. For instance, a silica-supported copper catalyst has been used effectively at 80°C under solvent-free conditions, with the catalyst being reusable for up to 15 cycles. nih.gov Similarly, a nickel-catalyzed three-component coupling on a zeolite support has been demonstrated to work well under solvent-free conditions at 80°C, with the catalyst being recyclable for up to eight cycles. nih.gov Zinc(OTf)₂ has also been employed as a catalyst for the A³ coupling of aldehydes, amines, and phenylacetylene under solvent-free conditions at 100°C. thieme-connect.com

Table 2: Examples of Solvent-Free Synthesis of Propargylamines

CatalystReaction TypeTemperature (°C)Key FeaturesReference
Silica-CHDA-CuA³ Coupling80Reusable catalyst (15 cycles) nih.gov
Nickel-exchanged zeoliteA³ Coupling80Reusable catalyst (8 cycles) nih.gov
Zn(OTf)₂A³ Coupling100Low catalyst loading, inexpensive thieme-connect.com
CuI-ZeoliteA³/KA² Coupling-Powerful approach for α-secondary and α-tertiary propargylamines unistra.fr

Metal-Free Catalysis in Alkyne and Amine Transformations

While metal catalysts are highly effective, their potential toxicity and cost have driven the development of metal-free alternatives. nih.gov Metal-free multicomponent reactions (MCRs) for propargylamine (B41283) synthesis are a key area of research in green chemistry. nih.gov

One notable metal-free approach is the decarboxylative A³ coupling of ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids, which can be performed under catalyst- and solvent-free conditions. acs.org This method provides a waste-free route to hydroxylated propargylamines. acs.org The mechanism is believed to involve an in situ-formed ortho-quinonoid intermediate that undergoes a concerted Eschweiler–Clarke type decarboxylation with the alkynoic acid. acs.org

Significant progress has also been made in the metal-free synthesis of various heterocyclic and carbocyclic compounds. bohrium.com For instance, the reaction of ortho-alkynylaldehydes with primary amines can proceed via a KOH-mediated Prins-type cyclization to form functionalized amino-indenones without the need for a transition metal catalyst. bohrium.com

Electrosynthesis Approaches for Sustainable Transformations

Electrosynthesis has emerged as a powerful and sustainable tool in organic synthesis, offering a green alternative to conventional methods that often rely on stoichiometric oxidants or reductants. oaepublish.comrsc.org By using electricity as the "reagent," electrosynthesis can generate highly reactive species under mild conditions, often with high atom economy and reduced waste. rsc.org

In the context of alkyne and amine transformations, electrosynthesis can be applied to a variety of reactions, including hydrofunctionalizations. oaepublish.com For example, the electrochemical synthesis of allylic amines from alkenes and secondary amines has been demonstrated. researchgate.net This oxidative process involves the electrochemical generation of an electrophilic adduct. researchgate.net

Electrochemical methods can also be used for the synthesis of amides, which are structurally related to some propargylamine derivatives. rsc.org The "anion pool" method, for instance, involves the electrochemical reduction of amines to make them more nucleophilic for subsequent reactions. rsc.org Furthermore, electrosynthesis can be used to prepare disubstituted alkynes from dihydrazones through anodic oxidation, providing a sustainable and scalable route to these important building blocks. acs.org

Water-Mediated and Biphasic Reaction Systems

Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While organic reactions are often performed in anhydrous solvents, "on water" and water-mediated reactions have gained significant attention. nih.gov These reactions can sometimes exhibit enhanced rates and selectivities compared to their counterparts in organic solvents. nih.gov

For alkyne and amine chemistry, water-mediated reactions have been successfully developed. The A³ coupling reaction, for instance, can be catalyzed by gold salts in water at 100°C with excellent yields. nih.gov The reaction is significantly faster in water than in organic solvents like dimethylformamide or toluene. nih.gov

Water can also play a role in radical reactions for C-C bond formation. For example, the hydrosilylation of alkynes can be carried out in water using silyl (B83357) radicals. conicet.gov.ar Additionally, water can mediate the one-pot, multi-step synthesis of chiral alcohols from terminal alkynes and aldehydes. researchgate.net

Reactivity and Mechanistic Investigations of 4 Prop 1 Yn 1 Yl Aniline

Chemical Transformations Involving the Terminal Alkyne Moiety

The propargyl group, with its reactive C-C triple bond and acidic terminal proton, is the site of numerous synthetically valuable reactions.

The terminal alkyne of 4-(prop-1-yn-1-yl)aniline is an ideal substrate for the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org The reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.gov

The mechanism involves the in situ formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with an organic azide (B81097), leading to a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product. wikipedia.org The copper(I) catalyst is often generated in situ from a copper(II) source, such as copper(II) sulfate (B86663), with a reducing agent like sodium ascorbate. wikipedia.org This one-pot approach enhances the convenience of the process. uni.lu The CuAAC reaction is a powerful tool for covalently linking molecules in various fields, including medicinal chemistry and materials science. nih.gov

Table 1: Examples of CuAAC Reactions This table is illustrative and provides general examples of the CuAAC reaction.

Alkyne Reactant Azide Reactant Catalyst System Product Ref.
Phenylacetylene (B144264) Benzyl Azide CuSO₄, Sodium Ascorbate 1-Benzyl-4-phenyl-1H-1,2,3-triazole nih.gov
Propargyl alcohol Azidobenzene Cu(I) 1-Phenyl-4-(hydroxymethyl)-1H-1,2,3-triazole nih.gov

Hydroamination: The addition of an N-H bond across the alkyne's triple bond, known as hydroamination, can be achieved using various metal catalysts. This reaction provides a direct route to enamines or imines, which can be further reduced to saturated amines. Both intermolecular and intramolecular hydroamination reactions are possible. acs.orgacs.org For substrates like this compound, intermolecular hydroamination with another amine would yield an enamine. Catalysts based on late transition metals (Groups 7-12) as well as lanthanides have proven effective for these transformations. acs.orgacs.org The reaction often proceeds via the formation of a metal-amide bond, followed by the insertion of the alkyne. acs.org

Carbometallation: This class of reactions involves the addition of an organometallic reagent (R-M) across the C-C triple bond. wikipedia.org This process creates a new carbon-carbon bond and a new organometallic species, which can be trapped with an electrophile. wikipedia.orgbeilstein-journals.org Carbometallation of the terminal alkyne in this compound can be used to introduce a variety of substituents at the position adjacent to the aromatic ring. For instance, carbocupration (using an organocopper reagent) generates a vinylcopper intermediate that can react with electrophiles. nih.gov Similarly, carboalumination, often catalyzed by zirconium complexes, allows for the addition of alkyl groups from organoaluminum reagents. wikipedia.org These reactions are valuable for constructing more complex molecular skeletons. rsc.org

The alkyne functionality of this compound can participate in various cycloaddition reactions to form new ring systems.

[2+2+2] Cycloadditions: This powerful, atom-economical reaction involves the transition-metal-catalyzed trimerization of three alkyne molecules to form a substituted benzene (B151609) ring. nih.gov When this compound is co-cyclotrimerized with two other alkyne partners, it can lead to the formation of highly substituted aromatic compounds. nih.govacs.org Rhodium and nickel complexes are commonly used catalysts for these transformations. acs.orgresearchgate.net The regioselectivity of the cycloaddition can be a challenge but can often be controlled by the choice of catalyst and the electronic and steric properties of the alkyne substituents. nih.govacs.org

[2+2] Cycloadditions: The reaction of the alkyne with an alkene can lead to the formation of a cyclobutene ring. Gold(I) catalysts have been shown to be effective in promoting the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes. organic-chemistry.orgresearchgate.net

Diels-Alder Reaction: In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orgwikipedia.orgsigmaaldrich.com The alkyne in this compound can act as a dienophile, reacting with a diene to produce a cyclohexadiene derivative. organic-chemistry.org The reactivity of the dienophile is typically enhanced by the presence of electron-withdrawing groups, so the electron-donating nature of the aniline (B41778) ring may reduce the reactivity of the alkyne in a normal-electron-demand Diels-Alder reaction. organic-chemistry.orgyoutube.com However, under thermal conditions or with suitable dienes, the reaction can proceed.

The triple bond of the propargyl group can be readily oxidized or reduced.

Reduction: The alkyne can be selectively reduced to either an alkene or an alkane.

Reduction to an Alkane: Complete reduction of the triple bond to a single bond, yielding 4-propylaniline, can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum with excess hydrogen gas (H₂). chemistrysteps.comyoutube.com

Reduction to a cis-Alkene: Partial reduction to a cis or (Z)-alkene, yielding (Z)-4-(prop-1-en-1-yl)aniline, is accomplished using a "poisoned" catalyst, most commonly Lindlar's catalyst (Pd on CaCO₃, treated with lead acetate and quinoline). chemistrysteps.comorganicchemistrytutor.com This method ensures a syn-addition of hydrogen across the triple bond. chemistrysteps.com

Reduction to a trans-Alkene: Selective reduction to a trans or (E)-alkene, yielding (E)-4-(prop-1-en-1-yl)aniline, is carried out using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia (B1221849) (NH₃) at low temperatures. youtube.commasterorganicchemistry.com This reaction proceeds through a radical anion intermediate. masterorganicchemistry.com

Table 2: Selective Reduction of the Alkyne Moiety

Desired Product Reagents and Conditions Stereochemistry
4-Propylaniline H₂, Pd/C or Pt N/A (Alkane)
(Z)-4-(Prop-1-en-1-yl)aniline H₂, Lindlar's Catalyst cis-alkene

Oxidation: Oxidation of the terminal alkyne can lead to various products depending on the reagents used. Strong oxidizing agents like potassium permanganate or ozone can cleave the triple bond, ultimately leading to the formation of a carboxylic acid at the benzylic position (4-aminobenzoic acid) after oxidative workup. Milder oxidation can lead to the formation of α,β-diketones.

Chemical Transformations Involving the Aromatic Amine Moiety

The aniline portion of the molecule is a nucleophilic aromatic ring, activated towards electrophilic substitution.

The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgchemistrysteps.com This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system, which stabilizes the cationic intermediate (the arenium ion) formed during the attack by an electrophile. wikipedia.org This stabilization is most effective when the attack occurs at the positions ortho or para to the amino group. wikipedia.orgbyjus.com Since the para position is already occupied by the propargyl group, electrophilic substitution on this compound is expected to occur predominantly at the ortho positions (positions 2 and 6).

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms at the ortho positions. Aniline itself is so reactive that its reaction with bromine water proceeds rapidly to give 2,4,6-tribromoaniline. For this compound, the reaction would likely yield 2,6-dihalo-4-(prop-1-yn-1-yl)aniline.

Nitration: Introduction of a nitro (-NO₂) group can be achieved using a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. Therefore, to achieve ortho-nitration, the amino group is often first protected, for example, by acetylation to form an acetanilide, which is less basic and still an ortho, para-director.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. Similar to nitration, controlling the reaction conditions is important to favor substitution at the desired position.

The high reactivity of the aniline ring means that reactions must often be carried out under carefully controlled, mild conditions to avoid polysubstitution or side reactions. makingmolecules.com

Acylation and Amidation Reactions of the Amine

The amine functional group in this compound serves as a primary site for nucleophilic attack, readily participating in acylation and amidation reactions. These transformations are fundamental in synthetic chemistry for installing protecting groups or for constructing more complex molecular architectures.

Acylation of the primary amino group is typically achieved using acylating agents such as acid chlorides or anhydrides. For instance, the reaction of an aniline derivative with acetic anhydride is a standard method for the preparation of the corresponding acetanilide. libretexts.org This acetylation is often employed to protect the amino group, reducing its activating effect and nucleophilicity in subsequent reactions like electrophilic aromatic substitution. pearson.com A general procedure involves dissolving the aniline in water, adding hydrochloric acid, and then introducing the acetic anhydride followed by a solution of sodium acetate to precipitate the acetanilide product. libretexts.org A green and efficient visible-light-induced acetylation of anilines using diacetyl as both a photosensitizer and acetylating reagent in water has also been reported, highlighting modern, environmentally friendly approaches. nih.gov

Amidation involves the formation of an amide bond between the aniline nitrogen and a carboxylic acid or its derivative. Direct amidation of anilines with carboxylic acids is a key process in fine chemical and drug synthesis. researchgate.net While this reaction can be challenging, various catalytic systems have been developed to facilitate it. For example, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net Another approach involves the use of sulfated TiO2/SnO2 nanocomposites as heterogeneous catalysts, which can promote the direct amidation of aniline derivatives with acetic acid in excellent yields under solvent-free conditions. researchgate.net These methods offer advantages in terms of catalyst recovery and recycling. researchgate.net The synthesis of polyfluoroaryl amides can also be achieved in a single step through nucleophilic aromatic substitution, using two equivalents of the nucleophile under mild conditions. nih.gov

The following table summarizes typical conditions for these reactions, drawing parallels from general aniline chemistry.

Reaction TypeReagentCatalyst/ConditionsProduct Type
AcylationAcetic AnhydrideSodium Acetate, waterAcetanilide
AcylationDiacetylVisible light, waterAcetanilide
AmidationCarboxylic AcidTiF4, refluxing tolueneN-Aryl amide
AmidationAcetic AcidSulfated TiO2/SnO2, solvent-freeN-Aryl amide

Condensation Reactions with Carbonyl Compounds Forming Imines

The primary amine of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction, an alkylimino-de-oxo-bisubstitution, is typically acid-catalyzed and proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent elimination of a water molecule from the hemiaminal yields the stable imine product. The reaction is reversible and often driven to completion by removing the water formed, for instance, by azeotropic distillation or the use of dehydrating agents like molecular sieves. wikipedia.org

With aryl amines like this compound, the resulting Schiff bases are particularly stable due to conjugation. wikipedia.org The reaction conditions can be optimized based on the specific reactants. For example, the condensation of acetylacetone with aniline to form β-enaminones has been shown to be effectively catalyzed by formic acid in methanol, achieving near-quantitative yields in short reaction times. researchgate.net Studies on the condensation of butyraldehyde and aniline have also been conducted to understand the reaction pathways. researchgate.net

These imine formation reactions are crucial in the synthesis of various heterocyclic systems and are often the initial step in tandem or multicomponent reactions. The imine intermediate can then participate in subsequent intramolecular or intermolecular reactions.

Carbonyl CompoundCatalyst/SolventProduct
Aldehydes (general)Acid catalyst, removal of waterN-Alkylidene-4-(prop-1-yn-1-yl)aniline
Ketones (general)Acid catalyst, removal of waterN-Alkylidene-4-(prop-1-yn-1-yl)aniline
AcetylacetoneFormic Acid / Methanol(Z)-4-((4-(prop-1-yn-1-yl)phenyl)amino)pent-3-en-2-one

Nucleophilic Reactivity of the Aniline Nitrogen

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, its nucleophilicity is modulated by several electronic factors within the molecule.

Similar to aniline itself, the lone pair on the nitrogen can be delocalized into the aromatic π-system through resonance. This delocalization reduces the electron density on the nitrogen atom, making it less available for donation to an electrophile and thus decreasing its nucleophilicity compared to aliphatic amines. ucalgary.ca

The substituent at the para position, the prop-1-yn-1-yl group, further influences this reactivity. The triple bond of the alkyne group has a mild electron-withdrawing inductive effect, which can slightly decrease the basicity and nucleophilicity of the aniline nitrogen. This is a crucial consideration in reactions where the aniline nitrogen acts as the primary nucleophile. For instance, in reactions with formaldehyde, it has been shown that the nucleophilic reactivity of the amine group is related to the nitrogen atom's base strength, while the aromatic ring's reactivity is determined by the charge on the nitrogen and the ionization potential. doaj.org In nucleophilic conjugate additions to activated alkynes, "softer" nucleophiles like amines are generally effective. acs.org The specific electronic nature of the 4-(prop-1-yn-1-yl) substituent will therefore fine-tune the reaction rates and efficiencies in such nucleophilic processes.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

In complex reactions involving multiple functional groups, the selective transformation of one site over another is paramount. This compound presents two primary reactive sites: the nucleophilic amine and the electron-rich alkyne. This duality allows for controlled selectivity under different reaction conditions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in the presence of a suitable Lewis acid, an electrophile might react preferentially with the alkyne (e.g., in a hydroamination or cyclization), while under basic or neutral conditions, an acylating agent will react exclusively with the amine group. The ability to direct reactions to either the amine or the alkyne by choosing appropriate reagents and catalysts is a key aspect of its synthetic utility.

Regioselectivity , the preference for reaction at one position over another, is critical in reactions involving the aromatic ring or the unsymmetrical alkyne. For instance, in electrophilic aromatic substitution reactions on a protected form of this compound (e.g., the acetanilide), the directing effect of the N-acetyl group (ortho, para-directing) and the steric hindrance it imposes will guide the incoming electrophile, typically to the positions ortho to the amine.

Stereoselectivity , the preferential formation of one stereoisomer over another, becomes relevant when new chiral centers are formed. In intramolecular cyclization reactions, the geometry of the transition state can lead to the selective formation of one enantiomer or diastereomer, especially when chiral catalysts are employed. rsc.org The concepts of chemo-, regio-, and stereoselectivity are often intertwined and crucial for the efficient synthesis of complex target molecules. mdpi.comchemrxiv.orgchemrxiv.org

Tandem and Cascade Reaction Sequences

The dual functionality of this compound makes it an excellent substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.

Intramolecular Cyclization Pathways to Polycyclic Systems

Derivatives of this compound are valuable precursors for the synthesis of nitrogen-containing polycyclic systems through intramolecular cyclization. These reactions typically involve the nucleophilic aniline nitrogen attacking the activated alkyne moiety.

For example, N-propargyl aniline derivatives can undergo cyclization to form important heterocyclic structures. Tin and indium chlorides have been employed to catalyze the cyclization of such derivatives to produce quinoxalines or quinolin-8-amines. rsc.org Gold catalysts are particularly effective in activating the alkyne C≡C bond towards nucleophilic attack. A domino reaction involving a gold-catalyzed intramolecular hydroamination of a 2-(4-aminobut-1-yn-1-yl)aniline derivative, followed by a Pictet-Spengler cyclization, has been used to synthesize tetrahydropyrido[4,3-b]indole scaffolds. researchgate.net In this sequence, the initial 5-endo-dig cyclization forms an indole (B1671886) ring, which then undergoes a subsequent cyclization with an aldehyde.

Similarly, chiral copper-pybox complexes have been used to catalyze the enantioselective intramolecular propargylic amination of propargylic acetates bearing an amino group, leading to the formation of optically active 1-ethynyl-isoindolines with high enantiomeric excess. rsc.org These examples demonstrate the power of transition-metal catalysis to facilitate the intramolecular cyclization of aniline-alkyne systems, providing access to diverse and complex heterocyclic frameworks.

Multicomponent Reactions (MCRs) Incorporating Arylalkynes and Anilines

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov These reactions are highly efficient and atom-economical. This compound is an ideal component for MCRs, providing both an aniline and an arylalkyne functionality.

Anilines are frequently used as the amine component in various named MCRs, such as the Ugi and Passerini reactions. nih.govbeilstein-journals.org For instance, a three-component reaction between an aniline, an aromatic aldehyde, and a pyrazolone can lead to the synthesis of 1H-pyrazolo[3,4-b]quinolines. mdpi.com L-proline has been used as an organocatalyst for the efficient one-pot, three-component synthesis of polysubstituted pyridines from a ketone, an aromatic aldehyde, and ammonium acetate, showcasing a related transformation. acgpubs.orgacgpubs.org

While specific examples solely featuring this compound in MCRs are specialized, its structure is well-suited for such transformations. The aniline moiety can react with a carbonyl compound and an isocyanide in an Ugi reaction, or with an aldehyde and a pyrazolone in a condensation-cyclization sequence. The propargyl group can remain as a versatile handle for post-MCR modifications (e.g., click chemistry, Sonogashira coupling) or participate directly in the MCR cascade, for example, in metal-catalyzed MCRs that involve alkyne activation.

Mechanistic Insights into the Reactivity of this compound Remain Largely Unexplored

Detailed mechanistic investigations into the reaction pathways of this compound are not extensively documented in publicly available scientific literature. While the reactivity of anilines and alkynes as separate functional groups is well-established in organic chemistry, specific studies detailing the intricate step-by-step mechanisms, transition states, and intermediates for reactions involving this particular molecule are scarce.

The inherent reactivity of this compound is dictated by the interplay of its three key structural features: the aniline moiety, the aromatic ring, and the propynyl (B12738560) group. The amino group (-NH2) is an activating, ortho-, para-directing group, enriching the electron density of the benzene ring and influencing its susceptibility to electrophilic substitution. The propynyl group, with its carbon-carbon triple bond, is a site for various addition reactions and can participate in metal-catalyzed cross-coupling reactions.

Potential reaction pathways for this compound can be inferred from the known reactivity of similar molecules. These could include, but are not limited to, electrophilic aromatic substitution, reactions at the amino group, and transformations involving the alkyne functionality such as cycloadditions and transition metal-catalyzed couplings. However, without specific research focusing on this compound, any detailed mechanistic discussion would be speculative.

For instance, in a hypothetical reaction, the specific electronic and steric effects of the propynyl group would undoubtedly influence the regioselectivity and reaction rates compared to unsubstituted aniline. Computational studies could offer valuable insights by modeling reaction coordinates, calculating activation energies, and visualizing transition state geometries. Yet, such dedicated theoretical investigations for this compound are not readily found in the current body of scientific literature.

The absence of detailed mechanistic studies, including kinetic data and computational modeling, highlights a gap in the understanding of the chemical behavior of this specific bifunctional molecule. Further research is necessary to elucidate the precise reaction pathways and to construct a comprehensive picture of its reactivity.

Due to the lack of specific research findings, no data tables on reaction kinetics, activation energies, or computational parameters for the reaction pathways of this compound can be provided at this time.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in 4-(Prop-1-yn-1-yl)aniline.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amino (NH₂) protons, and the methyl (CH₃) protons of the propynyl (B12738560) group. The aromatic protons typically appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amino protons usually present as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The methyl protons of the propynyl group are expected to appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. This includes four distinct signals for the aromatic carbons, two signals for the sp-hybridized carbons of the alkyne group, and one signal for the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Aromatic~7.2-7.4Doublet2HAr-H (ortho to alkyne)
Aromatic~6.6-6.8Doublet2HAr-H (ortho to NH₂)
Amine~3.5-4.0Broad Singlet2H-NH₂
Methyl~2.0Singlet3H-CH₃
¹³C NMR δ (ppm)Assignment
Aromatic~147Ar-C (ipso, C-NH₂)
Aromatic~133Ar-C (ortho to NH₂)
Aromatic~114Ar-C (ortho to alkyne)
Aromatic~110Ar-C (ipso, C-alkyne)
Alkyne~85-C≡C-CH₃
Alkyne~80Ar-C≡C-
Methyl~4-CH₃

Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms, confirming the proposed structure.

COSY (Correlation Spectroscopy): This technique would reveal correlations between coupled protons. In this molecule, it would primarily show the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing longer-range connectivity (typically over 2-3 bonds). Key correlations would be expected between the methyl protons and both alkyne carbons, as well as between the aromatic protons and nearby carbons, thus confirming the placement of the propynyl group on the aniline (B41778) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could show spatial relationships between the methyl protons and the ortho-protons of the aromatic ring, further solidifying the structural assignment.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands for the amine, alkyne, and aromatic components of the molecule. The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net The C≡C stretching vibration of the internal alkyne is expected to be a weak to medium band around 2200-2260 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. nih.gov The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ range. materialsciencejournal.org

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Vibrational ModeFrequency Range (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C≡C Stretch (Alkyne)2200 - 2260Weak to Medium
C=C Stretch (Aromatic Ring)1450 - 1600Medium to Strong
N-H Bend (Amine)1590 - 1650Medium
C-N Stretch (Aromatic Amine)1250 - 1360Medium
C-H Out-of-Plane Bend800 - 850Strong

Raman spectroscopy provides complementary data to FT-IR. Vibrations that are symmetric and involve a change in polarizability give rise to strong Raman signals. For this compound, the C≡C stretching of the symmetrically substituted internal alkyne is expected to produce a more intense signal in the Raman spectrum than in the FT-IR spectrum. researchgate.net Similarly, the aromatic ring breathing vibrations are typically strong in Raman spectra.

Table 3: Expected Raman Shifts for this compound

Vibrational ModeFrequency Range (cm⁻¹)Expected Intensity
C≡C Stretch (Alkyne)2200 - 2260Strong
Aromatic Ring Breathing990 - 1010Strong
C=C Stretch (Aromatic Ring)1580 - 1610Strong

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns under electron impact.

For this compound (molecular formula C₉H₉N), the calculated molecular weight is approximately 131.18 g/mol . The high-resolution mass spectrum would show a molecular ion (M⁺˙) peak at an m/z value corresponding to this mass, allowing for the confirmation of the elemental composition.

The fragmentation of aromatic amines is well-characterized. miamioh.edu A common fragmentation pathway involves the loss of a hydrogen atom from the molecular ion to form a stable [M-1]⁺ ion. miamioh.edu This is often followed by the expulsion of a neutral molecule of hydrogen cyanide (HCN), leading to a significant fragment at [M-H-HCN]⁺ or m/z 103. miamioh.edu Other fragmentations, such as cleavage of the propynyl group, may also be observed.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π–π* transitions within the aniline chromophore. Aniline itself typically displays two main absorption bands around 230 nm and 280 nm.

The presence of the prop-1-yn-1-yl substituent, an electron-withdrawing group, conjugated with the aniline ring can influence the position and intensity of these absorption maxima (λmax). The alkyne group extends the π-system, which may lead to a bathochromic (red) shift of the absorption bands compared to unsubstituted aniline. The exact λmax values depend on the solvent used due to solvatochromic effects.

ChromophoreElectronic TransitionExpected Absorption Range (nm)
Substituted Benzene Ringπ → π230 - 250
Aniline Systemπ → π280 - 310

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking.

To perform this analysis, a high-quality single crystal of this compound is required. Although a specific crystal structure has not been reported in public databases, a crystallographic analysis would yield the parameters listed in the table below. This data is crucial for understanding the molecule's conformation in the solid state and its packing in the crystal lattice.

ParameterInformation ProvidedExample Data (Hypothetical)
Crystal SystemThe symmetry of the unit cellMonoclinic
Space GroupThe specific symmetry elements of the crystalP2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the repeating unita=8.5 Å, b=5.2 Å, c=15.1 Å, β=95°
Bond Lengths (e.g., C≡C, C-N)The distances between atomic nucleiC≡C ≈ 1.20 Å; C-N ≈ 1.40 Å
Bond Angles (e.g., C-C≡C)The angles between adjacent bondsC-C≡C ≈ 178°
Intermolecular InteractionsNon-covalent forces (e.g., H-bonds)N-H···π interactions

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close match between the experimental and calculated values serves to verify the empirical formula of the synthesized compound. For this compound, the analysis would focus on Carbon (C), Hydrogen (H), and Nitrogen (N).

ElementMolecular FormulaTheoretical Mass %Experimental Mass %
Carbon (C)C9H9N82.41%To be determined
Hydrogen (H)6.92%
Nitrogen (N)10.68%

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic properties of molecules. mdpi.com Methods like the B3LYP functional, combined with appropriate basis sets, provide a reliable balance between computational cost and accuracy for a wide range of organic compounds. mdpi.comscispace.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 4-(Prop-1-yn-1-yl)aniline, DFT calculations are used to locate the global minimum on the potential energy surface. nih.gov These calculations typically show that the aniline (B41778) ring is largely planar, with the amino group and the propynyl (B12738560) group attached at the para position.

Conformational analysis involves exploring the rotational barriers and different spatial orientations of the molecule's substituents. The steric effect of substituents can cause the aromatic ring to twist out of planarity with attached moieties. arabjchem.org In the case of this compound, the linear propynyl group presents a minimal steric hindrance, suggesting a relatively planar preferred conformation. The electronic structure reveals how electron density is distributed across the molecule. The nitrogen atom of the amino group and the triple bond of the propynyl group introduce regions of high electron density, which are crucial for the molecule's chemical behavior.

Table 1: Theoretical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-311G(d,p) level of theory.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C(ar)-N1.395
C(ar)-C(alkyne)1.440
C≡C1.208
C(alkyne)-C(methyl)1.465
Average C-C (aromatic)1.390
Bond Angles (º)
C(ar)-C(ar)-N120.5
C(ar)-C(alkyne)-C178.5
H-N-H112.0
Dihedral Angles (º)
C(ar)-C(ar)-N-H180.0
C(ar)-C(ar)-C(alkyne)-C0.0

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are key players in chemical reactions; the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgajchem-a.com A smaller energy gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, reflecting its nucleophilic character. The LUMO is likely distributed over the aromatic ring and the π-system of the propynyl group, indicating potential sites for nucleophilic attack. This distribution of frontier orbitals shows that charge transfer can readily occur within the molecule. malayajournal.org

Table 2: Calculated FMO Properties of this compound

ParameterEnergy (eV)
EHOMO-5.45
ELUMO-0.85
Energy Gap (ΔE) 4.60

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding patterns, including lone pairs and bond orbitals, within a molecule. materialsciencejournal.orgwikipedia.org This method is particularly useful for quantifying intramolecular charge transfer (ICT), delocalization of electron density, and hyperconjugative interactions. materialsciencejournal.org These interactions are evaluated using second-order perturbation theory, where the stabilization energy E(2) corresponds to the delocalization from a filled donor NBO to an empty acceptor NBO. wisc.edu

In this compound, significant hyperconjugative interactions are expected. A primary interaction involves the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the adjacent carbon atoms in the phenyl ring. This n → π* interaction contributes significantly to the molecule's stability and influences its electronic properties. Other notable interactions include π → π* transitions within the aromatic system and between the ring and the alkyne substituent, indicating a conjugated system.

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) Nπ* (Car-Car)45.8n → π
π (Car-Car)π (Car-Car)20.5π → π
π (C≡C)π (Car-Car)5.2π → π
σ (Car-H)σ (Car-Car)3.9σ → σ*

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for this compound would show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the propynyl group.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. arabjchem.org For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching in the aromatic ring, a sharp C≡C stretching band for the alkyne, and C-N stretching.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. nih.gov The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system formed by the aniline ring and the propynyl group. nih.gov

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

Technique Parameter Predicted Value
¹H NMR δ (ppm), Aromatic H6.6 - 7.1
δ (ppm), -NH₂3.6
δ (ppm), -CH₃2.0
IR ν (cm⁻¹), N-H stretch3450, 3360
ν (cm⁻¹), C≡C stretch2230
UV-Vis λmax (nm)285

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in the presence of a solvent. biu.ac.il MD simulations can elucidate how solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and properties. nih.govchemrxiv.org

For this compound, MD simulations in various solvents (e.g., water, ethanol, chloroform) would reveal the nature of solute-solvent interactions. In polar solvents, hydrogen bonding between the solvent and the amino group would be a dominant feature. These simulations can help explain solvent-induced shifts in UV-Vis spectra (solvatochromism) and how the solvent environment affects the molecule's rotational and vibrational freedom. semanticscholar.orgmdpi.com

Reactivity Site Prediction using Electrostatic Potential Surfaces and Fukui Functions

Identifying the regions of a molecule most susceptible to chemical attack is crucial for predicting its reactivity.

Molecular Electrostatic Potential (MEP): An MEP surface maps the electrostatic potential onto the electron density surface of a molecule. malayajournal.org It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP surface would likely show a region of strong negative potential around the nitrogen atom and the π-cloud of the alkyne, indicating these are the primary sites for electrophilic attack. The hydrogens of the amino group would exhibit a positive potential, marking them as sites for nucleophilic interaction.

Fukui Functions: Based on conceptual DFT, Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. researchgate.net The condensed Fukui functions (fk+, fk-, and fk0) indicate the propensity of an atomic site 'k' to undergo nucleophilic, electrophilic, and radical attack, respectively. For this compound, calculations would likely show high values of fk- on the nitrogen atom and the para-carbon of the ring, confirming their susceptibility to electrophilic attack. The fk+ function would highlight sites prone to nucleophilic attack.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions at a molecular level. For a molecule such as this compound, theoretical investigations, particularly using methods like Density Functional Theory (DFT), can offer profound insights into its reactivity, potential reaction pathways, and the energetic barriers associated with its transformations. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational elucidation can be applied to predict its chemical behavior.

Theoretical studies would likely focus on several key reactive sites of the molecule: the aromatic ring, the amino group, and the terminal alkyne. Computational models could be employed to simulate various reactions, including:

Electrophilic Aromatic Substitution: The aniline moiety is strongly activating and ortho-, para-directing. Computational studies could quantify the activation energies for electrophilic attack at the ortho and meta positions relative to the para-substituted propargyl group. This would involve modeling the formation of the sigma complex (the arenium ion intermediate) and locating the corresponding transition state.

Reactions at the Amino Group: The nucleophilicity of the amino group can be explored through simulated reactions such as acylation or alkylation. The transition states for these reactions could be calculated to understand the steric and electronic effects of the propargyl substituent.

Additions to the Alkyne: The carbon-carbon triple bond is susceptible to various addition reactions. Computational modeling could elucidate the mechanisms of reactions like hydrogenation, halogenation, or cycloadditions. For instance, a [3+2] cycloaddition with an azide (B81097) would lead to a triazole, and DFT calculations could predict the regioselectivity and the activation barrier for this process.

A crucial aspect of these computational investigations is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetics of the reaction. By calculating the vibrational frequencies of a stationary point on the potential energy surface, a transition state can be confirmed by the presence of a single imaginary frequency.

Below is a hypothetical data table summarizing the calculated activation energies for various proposed reaction pathways of this compound, which could be generated from DFT calculations.

Reaction Type Electrophile/Reagent Position of Attack Calculated Activation Energy (kcal/mol) (Hypothetical)
Electrophilic SubstitutionNitronium ion (NO₂⁺)Ortho to -NH₂12.5
Electrophilic SubstitutionNitronium ion (NO₂⁺)Meta to -NH₂25.1
N-AcylationAcetyl chlorideAmino Group15.8
[3+2] CycloadditionPhenyl azideAlkyne18.2

This data is purely illustrative and intended to represent the type of results that would be obtained from computational analysis.

Such computational elucidation would not only predict the most likely products of a reaction but also provide a detailed understanding of the factors controlling the reactivity of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. researchgate.netutq.edu.iq This approach is particularly valuable for screening large numbers of compounds for desired properties without the need for extensive experimental synthesis and testing. For this compound and its derivatives, QSPR models could be developed to predict a wide range of physicochemical and biological properties.

The development of a QSPR model typically involves the following steps:

Data Set Assembly: A collection of molecules with known experimental values for the property of interest is gathered. For a study on this compound derivatives, this would involve synthesizing a series of related compounds and measuring a specific property, such as their solubility, thermal stability, or a particular biological activity.

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each molecule in the data set. wiley.com These descriptors encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Related to the 3D structure of the molecule (e.g., molecular volume, surface area).

Electronic descriptors: Describing the electronic properties (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the property of interest. nih.gov The predictive power of the model is then rigorously assessed using internal and external validation techniques.

A hypothetical QSPR study could be conducted on a series of substituted this compound derivatives to predict their performance as organic electronic materials, for instance, by correlating their structure with their calculated HOMO-LUMO gap, a key parameter in determining electronic properties.

The following table presents a hypothetical data set for such a QSPR study, illustrating the types of descriptors that might be used.

Derivative (Substituent on the Ring) Molecular Weight ( g/mol ) LogP HOMO Energy (eV) (Hypothetical) LUMO Energy (eV) (Hypothetical) Predicted HOMO-LUMO Gap (eV) (Hypothetical)
None145.192.1-5.2-1.14.1
2-Methyl159.222.5-5.1-1.04.1
2-Chloro179.632.8-5.4-1.34.1
2-Nitro190.192.0-5.8-1.84.0

This data is for illustrative purposes only and does not represent actual experimental or calculated values.

Through the development of robust QSPR models, the properties of novel, unsynthesized derivatives of this compound could be predicted, thereby guiding synthetic efforts towards molecules with optimized characteristics for specific applications.

Applications of 4 Prop 1 Yn 1 Yl Aniline As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The dual functionality of 4-(prop-1-yn-1-yl)aniline makes it a suitable precursor for the synthesis of various heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups, while the propargyl group provides a reactive site for cyclization and addition reactions.

Formation of Quinolines and Related Nitrogen-Containing Heterocycles

The synthesis of quinolines, a significant class of nitrogen-containing heterocycles, often involves the cyclization of substituted anilines. youtube.com Common methods for quinoline (B57606) synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govpharmaguideline.com More contemporary approaches often utilize the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govbeilstein-journals.org In these reactions, the alkyne moiety is positioned ortho to the amino group, facilitating an intramolecular cyclization to form the quinoline ring system.

For this compound, the propargyl group is in the para position relative to the amino group. Consequently, a direct intramolecular cyclization to form a simple quinoline ring is not feasible. The synthesis of quinoline derivatives from this compound would necessitate a multi-step synthetic strategy. Such a strategy might involve the introduction of a reactive group at the ortho position or a rearrangement of the aniline (B41778) scaffold prior to cyclization. While N-propargyl aniline derivatives have been used to synthesize quinoxalines or quinolin-8-amines, these typically involve different substitution patterns and reaction conditions. rsc.org

Synthesis of Furan-3(2H)-imine Derivatives and Analogues

A notable application of aniline derivatives is in the synthesis of furan-3(2H)-imine scaffolds. A novel and efficient method for generating spiro furan-3(2H)-imine derivatives involves the reaction between α,β-unsaturated ketones and various aniline derivatives. nih.govnih.gov This reaction proceeds through a 1,4-addition of the aniline to the α,β-unsaturated carbonyl moiety, followed by an intramolecular cyclization mediated by a tertiary alcohol to yield the furan-3(2H)-imine product. nih.gov

In this context, this compound can serve as the aniline derivative. The general mechanism for this synthesis is outlined below:

1,4-Addition: The amino group of this compound attacks the β-carbon of the α,β-unsaturated ketone.

Intramolecular Cyclization: The resulting enolate undergoes an intramolecular cyclization, where the oxygen attacks a suitable electrophile, often a tertiary alcohol present in the substrate, to form the furan (B31954) ring.

Imination: Subsequent reaction steps lead to the formation of the imine functionality.

The versatility of this method allows for the synthesis of a wide array of furan-3(2H)-imine derivatives by varying the structure of both the α,β-unsaturated ketone and the aniline derivative.

Reactant 1Reactant 2Product ClassKey Reaction Type
This compoundα,β-Unsaturated KetoneFuran-3(2H)-imine Derivatives1,4-Addition followed by Intramolecular Cyclization

Assembly of Triazole-Containing Scaffolds via Click Chemistry

The terminal alkyne functionality in this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgresearchgate.netrsc.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.org

The CuAAC reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. glenresearch.com In this reaction, this compound serves as the alkyne component. The general scheme for this transformation is as follows:

An organic azide (R-N₃) is reacted with this compound in the presence of a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

The reaction results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the aniline moiety to the organic residue of the azide.

This methodology is widely used for the synthesis of complex molecules due to its high yield, mild reaction conditions, and tolerance of a broad range of functional groups. glenresearch.com The resulting triazole-containing aniline can then be further functionalized through reactions involving the amino group, making it a versatile building block for more complex structures. For instance, 4-(1H-1,2,4-triazol-1-yl)aniline has been synthesized and used as a precursor for amide derivatives with potential biological activities. nih.gov

Alkyne ComponentAzide ComponentCatalystProduct
This compoundOrganic Azide (R-N₃)Copper(I)1-(4-aminophenyl)-4-methyl-1H-1,2,3-triazole derivative

Construction of Indole (B1671886) Derivatives and Annulated Systems

The synthesis of indoles, another crucial class of nitrogen-containing heterocycles, often relies on the cyclization of ortho-substituted anilines. mdpi.com Palladium- and gold-catalyzed methods are prominent in modern indole synthesis, typically involving the intramolecular cyclization of 2-alkynylanilines. beilstein-journals.orgorganic-chemistry.orgrsc.org

As with quinoline synthesis, the para-substitution of the alkyne in this compound prevents direct intramolecular cyclization to form an indole ring. Therefore, the construction of an indole scaffold from this precursor would require a more elaborate synthetic route. Such a route could involve:

Rearrangement: A reaction sequence that facilitates the migration of a group to the ortho position to enable cyclization.

Intermolecular Reactions: An intermolecular reaction followed by a subsequent cyclization. For example, a palladium-catalyzed process could potentially be employed where this compound reacts with another component to build the indole ring in a stepwise manner.

Gold-catalyzed cascade cyclizations of anilines with diynes have been shown to produce complex fused indole and indoline (B122111) systems, demonstrating the utility of alkynes in the synthesis of these heterocycles, though this typically involves a different reaction pattern. nih.gov

Scaffold for the Development of Complex Organic Molecules

The presence of two reactive functional groups in this compound allows for its incorporation into larger, more complex molecular architectures.

Incorporation into Macrocyclic Systems

Macrocycles are large ring structures that are of significant interest in medicinal chemistry and materials science. nih.gov The synthesis of macrocycles often relies on strategies that can efficiently form large rings, such as peptide macrocyclization and multicomponent reactions. nih.govmdpi.com

This compound can be envisioned as a component in macrocycle synthesis through several approaches:

Dimerization and Polymerization: The amine and alkyne functionalities could potentially be used in reactions that lead to the formation of macrocyclic dimers or higher-order cyclic oligomers under specific conditions.

Multicomponent Reactions: The compound could participate in multicomponent reactions where several molecules are combined in a single step to form a macrocyclic product.

Stepwise Synthesis: A more controlled approach would involve the sequential functionalization of the amine and alkyne groups to build a linear precursor that can then be cyclized. For example, the amino group could be acylated with a long-chain carboxylic acid that also contains a reactive group at its other end. This second group could then react with the alkyne via a reaction like a Sonogashira coupling to close the macrocycle.

While specific examples of the direct incorporation of this compound into macrocycles are not extensively documented in the reviewed literature, its functional groups make it a plausible candidate for such synthetic endeavors.

Advanced Building Block in Total Synthesis Strategies

The strategic incorporation of functional groups is a cornerstone of total synthesis, the complete chemical synthesis of complex organic molecules from simple, commercially available precursors wikipedia.org. This compound serves as a valuable and advanced building block in this field, primarily due to its bifunctional nature. The molecule contains a nucleophilic aniline moiety and a reactive terminal alkyne, allowing for sequential and orthogonal chemical transformations.

A principal strategy for integrating this building block into a larger molecular framework is through the Sonogashira coupling reaction libretexts.orgorganic-chemistry.org. This palladium-copper co-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide libretexts.org. In a retrosynthetic analysis, a complex natural product containing a substituted arylalkyne moiety can be disconnected at this bond. Consequently, this compound can be generated in a synthetic route by coupling propyne (B1212725) with a suitable 4-haloaniline derivative, such as 4-iodoaniline (B139537) organic-chemistry.org. A modified Sonogashira protocol has been developed that allows for the safe and efficient use of volatile propyne at low temperatures, making this transformation highly practical organic-chemistry.orgresearchgate.net.

Once formed, the this compound intermediate is primed for further elaboration. The alkyne can undergo a variety of transformations, including hydration to form ketones, reduction to alkanes or alkenes, and participation in cycloaddition reactions. The aniline group can be acylated, alkylated, or used to direct further aromatic substitution, providing numerous pathways to increase molecular complexity. This strategic utility is particularly relevant in the synthesis of natural products that feature conjugated enyne or enediyne systems, where the Sonogashira coupling is a key step rsc.org.

Reaction TypeReactantsKey Catalyst/ReagentProduct MoietyRelevance in Synthesis
Sonogashira Coupling4-Iodoaniline, PropynePd(0) catalyst, Cu(I) cocatalystArylalkyneFormation of the core this compound structure organic-chemistry.orgorganic-chemistry.org
A³ Coupling (Aniline-Aldehyde-Alkyne)Aniline, Aldehyde, Terminal AlkyneTransition Metal Catalyst (e.g., Fe, Cu)Propargylamine (B41283)Construction of complex amine structures and quinoline heterocycles chemrevlett.comnih.gov
C-H AlkynylationAniline derivative, Alkynyl HalidePd/S,O-ligand catalystpara-Alkynylated AnilineDirect functionalization without pre-halogenation of the aniline nih.govresearchgate.netnih.gov

Role in Materials Science and Functional Materials Chemistry

The unique electronic and structural features of this compound make it a promising monomer and functional component in the development of advanced organic materials.

The terminal alkyne of this compound is a versatile functional group for polymerization. One of the most effective methods for this is thiol-yne "click" polymerization rsc.org. This reaction involves the addition of a thiol across the alkyne bond. When a dithiol monomer is reacted with a dialkyne, or in this case, an A-B type monomer with both functionalities, polymerization occurs. For this compound, co-polymerization with a dithiol monomer under radical or base catalysis can produce linear or hyperbranched polymers d-nb.inforsc.org.

Research indicates that the thiol-yne reaction involving aromatic alkynes, such as the one in this compound, typically results in a mono-addition product, leading to the formation of linear poly(vinyl thioether)s rsc.org. This controlled polymerization allows for the synthesis of well-defined polymers where the aniline functionality is regularly spaced along the backbone. The resulting sulfur-containing polymers are noted for having high refractive indices and potential applications as advanced optical materials d-nb.inforsc.org. The aniline group provides a site for further modification, such as quaternization or doping, to alter the polymer's solubility and electronic properties.

Polymerization MethodCo-monomerResulting Polymer ArchitecturePotential Polymer Properties
Thiol-Yne Click PolymerizationAliphatic Dithiol (e.g., 1,6-hexanedithiol)Linear Poly(vinyl thioether)High refractive index, functionalizable backbone rsc.orgrsc.org
Alkyne-Azide Click PolymerizationAliphatic DiazidePolytriazoleThermally stable, tunable solubility mdpi.com
Lewis Acid-Catalyzed PolymerizationAniline, AldehydePolyquinolineOptoelectronic activity, good solubility mdpi.com

Conjugated organic materials are the basis of many modern electronic devices, including organic field-effect transistors (OFETs) and sensors. The performance of these materials is highly dependent on their molecular structure. Aniline and its derivatives are known to be effective functional groups for incorporation into semiconducting polymers rsc.orgrsc.orgresearchgate.net. They can act as electron-donating moieties and provide specific interaction sites for analyte detection in sensor applications rsc.orgrsc.org.

This compound can be integrated into conjugated polymer backbones, for instance, with diketopyrrolopyrrole (DPP) units, which are known for their exceptional semiconducting properties rsc.orgrsc.org. The aniline functionality can tune the electronic energy levels of the polymer and enhance its sensitivity and selectivity as a sensor for volatile organic compounds (VOCs) rsc.orgrsc.org. The propargyl group serves as a reactive handle for polymerization via methods like Sonogashira coupling or for post-polymerization modification, allowing for the attachment of other functional groups to fine-tune material properties.

Precursor for Radiopharmaceutical Synthesis and Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F) nih.govacs.org. The synthesis of PET radiotracers requires rapid, efficient, and high-yielding radiolabeling methods due to the short half-life of the isotopes (109.8 minutes for ¹⁸F) nih.govacs.org.

The alkyne group of this compound makes it an ideal precursor for radiotracer synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" nih.govnih.govresearchgate.net. This reaction is exceptionally fast, selective, and bioorthogonal, meaning it can be performed under mild, aqueous conditions without interfering with biological functionalities researchgate.netmdpi.com.

The predominant strategy involves a two-step, one-pot approach acs.org. First, a small, easily labeled prosthetic group, such as [¹⁸F]fluoroethylazide, is synthesized. This radiolabeled azide is then "clicked" onto the alkyne of this compound, which can be pre-conjugated to a biologically active molecule (e.g., a peptide, antibody, or nanoparticle) that targets a specific tissue or disease process nih.govacs.orgfrontiersin.org. This modular approach decouples the harsh conditions often required for fluorination from the sensitive targeting biomolecule mdpi.com. Fully automated synthesis modules have been developed for this purpose, enabling the reliable production of ¹⁸F-labeled imaging agents with high radiochemical purity and specific activity acs.orgfrontiersin.orgresearchgate.net.

ParameterDescription
RadionuclideFluorine-18 (¹⁸F) nih.govacs.org
Key ReactionCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.govnih.gov
Labeling StrategyTwo-step modular approach using an ¹⁸F-labeled azide prosthetic group acs.org
AdvantagesHigh efficiency, mild conditions, bioorthogonality, suitability for automation researchgate.netmdpi.comfrontiersin.org
ApplicationSynthesis of targeted PET imaging agents for oncology, neurology, etc. frontiersin.orgresearchgate.net

Design of Ligands for Metal Complexes and Catalytic Systems

The design of ligands is crucial for tuning the reactivity, selectivity, and stability of transition metal catalysts acs.org. This compound possesses two distinct coordination sites—the lone pair on the aniline nitrogen and the π-system of the alkyne—making it a versatile scaffold for ligand design.

The aniline moiety can act as a simple N-donor ligand. Aniline and its derivatives are known to be effective, weakly coordinating ligands that can stabilize palladium(II) precatalysts used in a wide range of cross-coupling reactions nih.gov. In such a complex, the 4-(prop-1-yn-1-yl) group would primarily serve to modify the steric and electronic environment of the metal center.

Future Perspectives and Emerging Research Avenues

Development of Enantioselective Synthesis Methodologies

While 4-(prop-1-yn-1-yl)aniline itself is achiral, its functional groups serve as ideal handles for introducing chirality. Future research will focus on developing enantioselective methods to synthesize chiral derivatives, which are of significant interest in medicinal chemistry and catalysis. The primary route to these derivatives involves reactions at the alkyne or the formation of chiral centers through reactions involving the aniline (B41778) nitrogen.

One promising avenue is the asymmetric addition of the alkyne moiety to prochiral imines, a reaction that generates chiral propargylamines. This transformation can be catalyzed by various metal complexes paired with chiral ligands. Copper(I) catalysts, in particular, have shown great promise. For instance, the use of chiral ligands such as Quinap and bis(oxazolinyl)pyridine (pybox) in copper-catalyzed additions of terminal alkynes to imines or enamines has yielded propargylamines with high enantiomeric excess (ee). sioc-journal.cnacs.org Adapting these systems to reactions involving this compound could provide a direct route to a wide array of optically active compounds.

Another key strategy is the asymmetric hydroamination of the alkyne. This atom-economical reaction involves the addition of an N-H bond across the carbon-carbon triple bond. While direct enantioselective hydroamination of terminal alkynes with anilines remains a challenge, tandem catalysis involving gold(I) complexes and chiral Brønsted acids has been shown to produce enantioenriched secondary amines from a range of alkynes and anilines. chemicalbook.com Further development of rhodium and other transition metal catalysts could also provide pathways to chiral allylic amines through tandem isomerization-hydroamination sequences. semanticscholar.orgamanote.com

The table below summarizes prominent catalyst systems that represent future avenues for the enantioselective functionalization of this compound.

Catalyst System Reaction Type Chiral Ligand Example Potential Product Reported Enantioselectivity
Copper(I) BromideAlkyne-Enamine AdditionQuinapChiral Propargylamine (B41283)Up to 90% ee sioc-journal.cn
Copper(I) TriflateAlkyne-Imine AdditionPyboxChiral PropargylamineHigh ee acs.org
Gold(I) Complex / Chiral Brønsted AcidHydroamination/Transfer HydrogenationChiral PhosphateChiral Secondary AmineGood to excellent ee chemicalbook.com
Rhodium(III) HydrideTandem HydroaminationChiral Diene/PhosphineChiral Allylic AmineUp to 76% ee semanticscholar.org

These methodologies pave the way for creating libraries of chiral derivatives of this compound for screening in drug discovery and for use as chiral ligands in asymmetric catalysis.

Integration with Flow Chemistry and Automated Synthetic Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, efficiency, and process control. purdue.edu For a molecule like this compound, which is a precursor to a wide range of functional materials and potential active pharmaceutical ingredients (APIs), integrating its synthesis and derivatization into flow platforms is a critical future direction.

Key synthetic routes to alkynyl anilines, such as the Sonogashira coupling, have been successfully adapted to continuous-flow reactors. rsc.orgdiva-portal.orgnih.gov This allows for the safe handling of reagents and catalysts, precise control over reaction parameters like temperature and residence time, and easier scale-up. Similarly, the synthesis of the aniline moiety itself, for instance through the reduction of nitroaromatics, has been demonstrated in continuous flow using immobilized biocatalysts, offering a greener alternative to traditional methods that use high-pressure hydrogen and precious-metal catalysts. acs.orgscispace.com

Furthermore, the derivatization of this compound through multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), is highly amenable to flow synthesis. amanote.comnih.gov Flow reactors can enhance mixing and heat transfer, often leading to higher yields and shorter reaction times compared to batch processes. nih.govnih.gov

Automated flow chemistry platforms, which combine robotic reagent handling with continuous processing and real-time analytics, will enable the rapid synthesis and screening of libraries of this compound derivatives. youtube.comresearchgate.net This high-throughput approach is invaluable for accelerating the discovery of new materials and drug candidates by systematically exploring a vast chemical space.

Synthetic Step Batch Method Challenge Flow Chemistry Advantage Key Enabling Technology
Sonogashira CouplingCatalyst deactivation, batch-to-batch variabilityImproved catalyst stability, consistent product quality, safer handling of alkynesPacked-bed reactors with heterogeneous catalysts, precise temperature control rsc.orgdiva-portal.org
Aniline Synthesis (Nitro Reduction)Use of hazardous H₂ gas, precious metal catalystsAtmospheric pressure, aqueous media, catalyst reusabilityImmobilized enzyme bioreactors acs.org
A³ Coupling (Propargylamine Synthesis)Exothermic reactions, potential side productsSuperior heat and mass transfer, shorter reaction times, higher yieldsMicroreactors, automated reagent pumps amanote.comnih.gov
Library GenerationTime-consuming, resource-intensiveRapid, automated synthesis of many derivatives, efficient use of reagentsModular automated flow systems with integrated purification youtube.com

Exploration of Novel Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis have emerged as powerful tools in organic synthesis, offering green and mild alternatives to traditional methods by using visible light or electricity to drive chemical reactions. mdpi.com These technologies open up new reaction pathways for functionalizing this compound at its aniline ring, amino group, or alkyne terminus.

Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates from both anilines and alkynes under exceptionally mild conditions. diva-portal.org For this compound, this could enable:

C-H Functionalization: Direct, selective functionalization of the aniline ring at the para or ortho positions. For example, photocatalytic methods have been developed for the C-H alkylation and fluoroalkylation of aniline derivatives. semanticscholar.orgamanote.com

Alkyne Functionalization: A variety of transformations such as vicinal difunctionalization, annulation, and cycloaddition reactions can be initiated by generating radical species that add across the triple bond. diva-portal.org Dual catalysis systems combining photoredox and transition metal catalysis (e.g., cobalt or nickel) can achieve novel transformations like hydroaminomethylation or syn-selective alkylarylation of alkynes. scispace.comnih.gov

Electrocatalysis: Electrochemical synthesis avoids the use of stoichiometric chemical oxidants or reductants, relying instead on electric current. This approach is highly attractive for its sustainability and inherent safety.

Dehydrogenative Annulation: Ruthenium-catalyzed electrochemical reactions between aniline derivatives and internal alkynes have been shown to produce substituted indoles via a C-H activation/annulation cascade. sioc-journal.cnrsc.org This strategy could be explored to construct complex heterocyclic systems from this compound.

Oxidative Coupling: The aniline moiety can be electrochemically oxidized to form radical cations, which can participate in various coupling reactions. While often leading to polymerization or degradation, controlled electrocatalytic conditions could enable selective intermolecular C-N or C-C bond formations. rsc.org

Alkyne Transformations: The alkyne group can also undergo electrochemical transformations, such as bromofunctionalization or conversion to other functional groups under electrochemical conditions.

Methodology Reactive Site Potential Transformation Advantage
PhotocatalysisAniline Ring (C-H)Selective para-alkylation/fluoroalkylationMild conditions, high functional group tolerance semanticscholar.org
PhotocatalysisAlkyne (C≡C)Hydroaminomethylation, difunctionalizationAccess to novel radical pathways, stereocontrol diva-portal.orgscispace.com
ElectrocatalysisAniline (N-H) & Ring (C-H)Dehydrogenative annulation with alkynesOxidant-free, formation of heterocycles sioc-journal.cnrsc.org
ElectrocatalysisAniline (N-H)Oxidative C-N couplingAvoids stoichiometric chemical oxidants rsc.org

Advanced Computational Design of Novel Derivatives with Tailored Reactivities

Computational chemistry provides powerful tools for accelerating the design and discovery of new molecules and catalysts. By using methods like Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and machine learning (ML), researchers can predict the properties and reactivity of novel this compound derivatives in silico before committing to laboratory synthesis. chemicalbook.com

Predicting Reactivity and Properties: DFT calculations can be used to model the electronic structure of this compound and its derivatives. This allows for the prediction of key reactivity descriptors such as HOMO-LUMO energy gaps, electrostatic potential maps, and bond dissociation energies. rsc.org For example, DFT can help understand how substituents on the aniline ring would affect the nucleophilicity of the amino group or the acidity of the alkynyl proton, thereby guiding the design of derivatives with tailored reactivity for specific applications. scispace.comyoutube.com Similarly, QSAR models can be developed to predict physicochemical properties like lipophilicity or pharmacokinetic profiles (ADMET) for libraries of virtual derivatives, which is crucial for drug design. sioc-journal.cnrsc.orgdiva-portal.org

Designing Novel Catalysts and Reactions: Computational modeling is instrumental in elucidating reaction mechanisms and designing more efficient catalysts. For transformations involving this compound, such as the enantioselective reactions or photocatalytic functionalizations discussed previously, DFT can be used to calculate transition state energies and identify rate-determining steps. This knowledge enables the rational design of ligands or catalysts with improved activity and selectivity. Furthermore, emerging machine learning approaches can screen vast libraries of potential catalysts in silico to identify optimal structures for specific transformations, such as the reductive functionalization of anilines. acs.orgsemanticscholar.org

Computational Tool Application Area Predicted Parameter/Outcome Impact on Research
DFT Reactivity PredictionHOMO/LUMO energies, bond energies, reaction energy profilesRational design of derivatives with specific electronic properties; mechanistic understanding of reactions. scispace.comyoutube.com
QSAR Drug Discovery / Materials ScienceLipophilicity (logP), ADMET properties, biological activityPrioritization of synthetic targets with desirable pharmacokinetic or material properties. sioc-journal.cn
Machine Learning Catalyst DesignOptimal catalyst structure for a desired reactionAcceleration of catalyst discovery, bypassing traditional trial-and-error screening. acs.orgsemanticscholar.org
Molecular Dynamics Nanomaterial IntegrationBinding conformations on surfaces, stability of self-assembled monolayersDesign of stable and well-ordered interfaces for molecular electronics and sensors.

Investigation of Surface-Confined Reactions and Nanomaterial Integration

The dual functionality of this compound makes it an exceptional candidate for applications in materials science, particularly in the fabrication of functional surfaces and nanomaterials. The terminal alkyne can serve as a robust anchor to surfaces or as a reactive unit for on-surface polymerization, while the aniline moiety can be used for further functionalization, polymerization, or imparting electronic properties.

Self-Assembled Monolayers (SAMs): Terminal alkynes are known to form highly ordered self-assembled monolayers on gold surfaces through the formation of a strong gold-acetylide (Au-C≡C) bond. scispace.com Using this compound (or its close analogue, 4-ethynylaniline) allows for the creation of SAMs where the aniline groups are exposed at the interface. chemicalbook.com This creates a functional surface that can be used for:

Sensor development: The aniline groups can be used to bind specific analytes or can be electropolymerized to create a conductive polymer film for sensing applications.

Molecular electronics: The well-ordered, conjugated nature of these SAMs makes them interesting for studying charge transport at the molecular scale. diva-portal.org

On-Surface Polymerization: The alkyne group is a key precursor for on-surface synthesis, a bottom-up approach to creating atomically precise one- and two-dimensional polymers directly on a substrate. nih.gov By subjecting surface-confined this compound molecules to thermal or photochemical activation, covalent polymers like graphdiyne-like nanostructures or poly(p-phenylene ethynylene) wires could be fabricated. nih.govmdpi.com The presence of the amine functionality within the polymer backbone would introduce unique electronic and chemical properties.

Nanomaterial Integration: The aniline moiety is the monomer for polyaniline (PANI), a well-known conducting polymer. This allows this compound to be integrated with nanomaterials in several ways:

Functionalized Gold Nanoparticles (AuNPs): Aniline can act as both a reducing agent and a capping agent in the synthesis of AuNPs, leading to the formation of a polyaniline shell around a gold core. sioc-journal.cnacs.orgrsc.org Using this compound would result in Au@PANI core-shell nanoparticles decorated with reactive alkyne groups on their surface. These "clickable" nanoparticles could be easily conjugated to other molecules or materials for applications in catalysis, sensing, and nanomedicine. semanticscholar.orgnih.gov

Functionalization of Carbon Nanomaterials: The diazotization of the aniline group allows for the covalent functionalization of carbon nanotubes and graphene, while the alkyne group remains available for further reactions. chemicalbook.com

Material Platform Role of this compound Potential Application Key Feature
Gold Surfaces SAM formation via alkyne anchorChemical sensors, molecular electronicsOrdered monolayer with exposed amine functionality diva-portal.orgscispace.com
Metal Substrates (Au, Ag, Cu) Monomer for on-surface synthesisAtomically precise 1D/2D polymersCovalent network formation via alkyne coupling nih.govmdpi.com
Gold Nanoparticles Reductant and functional monomer"Clickable" core-shell nanoparticles for biocatalysis and sensingPolyaniline shell with surface-exposed alkyne groups sioc-journal.cnrsc.org
Carbon Nanotubes / Graphene Surface functionalization agentHybrid materials with tailored propertiesCovalent attachment via aniline, free alkyne for further reaction chemicalbook.com

Q & A

Basic: What are the common synthetic routes for 4-(Prop-1-yn-1-yl)aniline, and how are intermediates characterized?

This compound is typically synthesized via Sonogashira coupling or direct alkyne functionalization of nitroaniline precursors. For example, in a modified approach, 2-nitro-N-(prop-2-yn-1-yl)aniline is reduced catalytically to yield the target compound. Key characterization involves HRMS (High-Resolution Mass Spectrometry) for molecular weight confirmation (e.g., observed m/z 177.0657 for intermediates) and 1H/13C NMR to verify alkyne proton signals (δ ~2.5–3.5 ppm) and aromatic regiochemistry. Reaction progress is monitored via TLC using silica gel plates with UV visualization .

Basic: What safety protocols are critical when handling this compound?

While specific toxicological data for this compound may be limited, analogous propargyl derivatives (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) require strict adherence to GHS/CLP regulations :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Avoid exposure to sparks or heat due to potential alkyne reactivity.
  • Store in inert atmospheres (argon) at ≤4°C to prevent polymerization.
    Refer to MSDS for hazard mitigation, emphasizing P261 (avoid breathing vapors) and P262 (prevent skin contact) .

Advanced: How can crystallographic data for this compound derivatives be refined using SHELXL?

For crystal structure refinement:

  • Use SHELXL-2018 to model anisotropic displacement parameters, particularly for the alkyne moiety (C≡C bond length ~1.20 Å).
  • Apply TWIN/BASF commands for twinned crystals (common in propargyl derivatives). Example: A carboxamide derivative (C16H11FN4O) was refined to R1 = 0.045 using high-resolution data (d ~0.84 Å).
  • Validate hydrogen bonding (e.g., N–H⋯O interactions) via ORTEP-3 visualizations, ensuring ellipsoid occupancy <1.2 Ų .

Advanced: How do electronic effects of the propargyl group influence coupling reactions in this compound?

The electron-withdrawing nature of the propargyl group activates the aniline ring for electrophilic aromatic substitution (e.g., nitration, halogenation). In Pd-catalyzed cross-couplings (Suzuki, Heck), the alkyne acts as a directing group, enhancing regioselectivity. For example, coupling with aryl halides under Buchwald-Hartwig conditions (XPhos Pd G3, 80°C) yields biaryl amines with >90% purity (HPLC). Monitor side reactions (e.g., alkyne oligomerization) via GC-MS and optimize using ligand screening (e.g., BINAP vs. Xantphos) .

Advanced: How can contradictions in spectroscopic vs. crystallographic data be resolved for this compound?

Discrepancies may arise from dynamic effects (e.g., alkyne rotation in solution vs. solid state):

  • VT-NMR (Variable Temperature NMR) can detect restricted rotation (e.g., splitting of aromatic signals below −40°C).
  • Compare DFT-calculated bond angles (e.g., Gaussian 16, B3LYP/6-31G*) with crystallographic data to validate static vs. dynamic structures.
  • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state conformation .

Basic: What analytical techniques are optimal for quantifying this compound in reaction mixtures?

  • Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) resolves the compound from nitro/byproduct peaks (retention time ~8.2 min).
  • LC-MS (ESI+) confirms molecular ions ([M+H]+ = 146.1) and detects trace impurities (e.g., oxidation to ketone derivatives).
  • IR spectroscopy identifies alkyne stretches (~2100 cm⁻¹) and NH2 vibrations (~3400 cm⁻¹) .

Advanced: How does steric hindrance from the propargyl group affect catalytic hydrogenation of this compound?

The propargyl group impedes hydrogenation catalysts (e.g., Pd/C, H2 1 atm) due to alkyne adsorption on metal surfaces. To selectively reduce nitro groups without alkyne saturation:

  • Use poisoned catalysts (Lindlar catalyst, quinoline) or lower H2 pressure (0.5 atm).
  • Monitor via in situ FTIR for NH2 formation (~1600 cm⁻¹) and alkyne retention.
  • Alternative: Employ transfer hydrogenation (ammonium formate, Pd(OAc)2) for chemoselectivity .

Advanced: What strategies mitigate polymerization during storage of this compound?

Propargyl anilines are prone to radical-initiated polymerization. Mitigation includes:

  • Adding radical inhibitors (BHT, 0.1 wt%) and storing under argon.
  • Purifying via flash chromatography (hexane/EtOAc 4:1) to remove trace metals (Fe, Cu).
  • Characterize stability via DSC (Differential Scanning Calorimetry) to detect exothermic decomposition (>150°C) .

Advanced: How can computational methods predict the reactivity of this compound in click chemistry?

  • Calculate Fukui indices (Gaussian 09) to identify nucleophilic (NH2) and electrophilic (alkyne) sites.
  • Simulate CuAAC (Click) reactions with azides using MD simulations (NAMD) to estimate activation barriers.
  • Validate with experimental second-order rate constants (k2) from stopped-flow UV-Vis .

Basic: What are the key differences in reactivity between this compound and its piperidine derivatives?

Piperidine derivatives (e.g., 4-(4-Methylpiperazin-1-yl)aniline) exhibit enhanced solubility and basicity (pKa ~9.5) due to the N-heterocycle, enabling acid-base catalysis. In contrast, the propargyl group in this compound facilitates alkyne-azide cycloaddition and π-complexation with transition metals. Reactivity contrasts are quantified via cyclic voltammetry (propargyl oxidation at +1.2 V vs. Ag/AgCl) .

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